3,6-Bis[3,6-bis(3,6-ditert-butylcarbazol-9-yl)carbazol-9-yl]-9-[4-[3,6-bis(3,6-ditert-butylcarbazol-9-yl)carbazol-9-yl]phenyl]carbazole
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Overview
Description
3,6-Bis[3,6-bis(3,6-ditert-butylcarbazol-9-yl)carbazol-9-yl]-9-[4-[3,6-bis(3,6-ditert-butylcarbazol-9-yl)carbazol-9-yl]phenyl]carbazole is a complex organic compound known for its unique structural properties. This compound is characterized by multiple carbazole units, which are known for their stability and electronic properties. The presence of tert-butyl groups further enhances its stability and solubility in organic solvents.
Preparation Methods
The synthesis of 3,6-Bis[3,6-bis(3,6-ditert-butylcarbazol-9-yl)carbazol-9-yl]-9-[4-[3,6-bis(3,6-ditert-butylcarbazol-9-yl)carbazol-9-yl]phenyl]carbazole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the carbazole units, followed by their functionalization with tert-butyl groups. The final step involves the coupling of these functionalized carbazole units to form the desired compound. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve high yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced carbazole derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where hydrogen atoms on the aromatic rings are replaced by other substituents. Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,6-Bis[3,6-bis(3,6-ditert-butylcarbazol-9-yl)carbazol-9-yl]-9-[4-[3,6-bis(3,6-ditert-butylcarbazol-9-yl)carbazol-9-yl]phenyl]carbazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s stability and electronic properties make it useful in the study of biological systems, particularly in the development of fluorescent probes.
Medicine: Its potential as a drug candidate is being explored due to its unique structural properties.
Industry: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism by which 3,6-Bis[3,6-bis(3,6-ditert-butylcarbazol-9-yl)carbazol-9-yl]-9-[4-[3,6-bis(3,6-ditert-butylcarbazol-9-yl)carbazol-9-yl]phenyl]carbazole exerts its effects is primarily through its interaction with molecular targets in biological systems. The compound’s multiple carbazole units allow it to interact with various proteins and enzymes, potentially modulating their activity. The presence of tert-butyl groups enhances its solubility and stability, allowing it to effectively reach its molecular targets.
Comparison with Similar Compounds
Compared to other similar compounds, 3,6-Bis[3,6-bis(3,6-ditert-butylcarbazol-9-yl)carbazol-9-yl]-9-[4-[3,6-bis(3,6-ditert-butylcarbazol-9-yl)carbazol-9-yl]phenyl]carbazole stands out due to its high stability and solubility. Similar compounds include:
3,6-Bis(3,6-ditert-butylcarbazol-9-yl)carbazole: Lacks the additional carbazole units, resulting in lower stability.
9-[4-[3,6-Bis(3,6-ditert-butylcarbazol-9-yl)carbazol-9-yl]phenyl]carbazole: Has fewer carbazole units, affecting its electronic properties. The unique combination of multiple carbazole units and tert-butyl groups in this compound makes it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C174H172N10 |
---|---|
Molecular Weight |
2403 g/mol |
IUPAC Name |
3,6-bis[3,6-bis(3,6-ditert-butylcarbazol-9-yl)carbazol-9-yl]-9-[4-[3,6-bis(3,6-ditert-butylcarbazol-9-yl)carbazol-9-yl]phenyl]carbazole |
InChI |
InChI=1S/C174H172N10/c1-163(2,3)101-37-61-143-123(81-101)124-82-102(164(4,5)6)38-62-144(124)177(143)115-53-73-155-135(93-115)136-94-116(178-145-63-39-103(165(7,8)9)83-125(145)126-84-104(166(10,11)12)40-64-146(126)178)54-74-156(136)175(155)113-49-51-114(52-50-113)176-157-75-55-121(183-159-77-57-117(179-147-65-41-105(167(13,14)15)85-127(147)128-86-106(168(16,17)18)42-66-148(128)179)97-139(159)140-98-118(58-78-160(140)183)180-149-67-43-107(169(19,20)21)87-129(149)130-88-108(170(22,23)24)44-68-150(130)180)95-137(157)138-96-122(56-76-158(138)176)184-161-79-59-119(181-151-69-45-109(171(25,26)27)89-131(151)132-90-110(172(28,29)30)46-70-152(132)181)99-141(161)142-100-120(60-80-162(142)184)182-153-71-47-111(173(31,32)33)91-133(153)134-92-112(174(34,35)36)48-72-154(134)182/h37-100H,1-36H3 |
InChI Key |
ZZEKHZBCICLQRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=CC5=C(C=C4)N(C6=C5C=C(C=C6)N7C8=C(C=C(C=C8)C(C)(C)C)C9=C7C=CC(=C9)C(C)(C)C)C1=CC=C(C=C1)N1C2=C(C=C(C=C2)N2C3=C(C=C(C=C3)N3C4=C(C=C(C=C4)C(C)(C)C)C4=C3C=CC(=C4)C(C)(C)C)C3=C2C=CC(=C3)N2C3=C(C=C(C=C3)C(C)(C)C)C3=C2C=CC(=C3)C(C)(C)C)C2=C1C=CC(=C2)N1C2=C(C=C(C=C2)N2C3=C(C=C(C=C3)C(C)(C)C)C3=C2C=CC(=C3)C(C)(C)C)C2=C1C=CC(=C2)N1C2=C(C=C(C=C2)C(C)(C)C)C2=C1C=CC(=C2)C(C)(C)C |
Origin of Product |
United States |
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